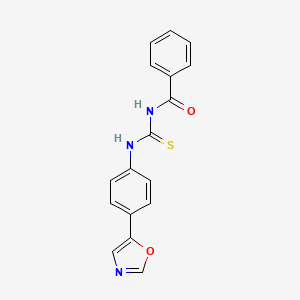
N,N-dipropylpropanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipropylpropanamine oxide is a tertiary amine oxide, which is a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dipropylpropanamine oxide can be synthesized through the oxidation of N,N-dipropylpropanamine. The oxidation process typically involves the use of hydrogen peroxide or peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of N,N-dipropylpropanamine, with careful control of temperature and pH to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dipropylpropanamine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of N-oxides with higher oxidation states.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher N-oxides.
Reduction: N,N-dipropylpropanamine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dipropylpropanamine oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential role in biological oxidation processes and as a model compound for understanding amine oxide behavior in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dipropylpropanamine oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the compound can facilitate the transfer of oxygen atoms to other molecules, leading to oxidation reactions. This property is exploited in various chemical and biological processes where the compound serves as an oxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylpropanamine oxide
- N,N-diethylpropanamine oxide
- N,N-dibutylpropanamine oxide
Uniqueness
N,N-dipropylpropanamine oxide is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
N,N-dipropylpropan-1-amine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMGQIDLLHJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)




![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)






![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
